O-Cyclobutyl-hydroxylamine hydrochloride

Description

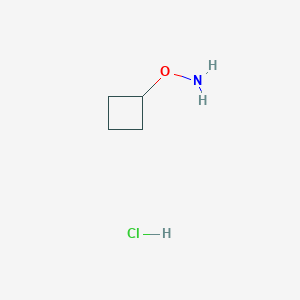

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-cyclobutylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYASEGFDXUVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590292 | |

| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137270-23-6 | |

| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclobutyl-hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for O Cyclobutyl Hydroxylamine Hydrochloride and Its Analogues

Novel Synthetic Routes and Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the preparation of O-substituted hydroxylamines. These strategies include chemoselective approaches, emerging biocatalytic methods, and the application of ultrasound to accelerate reactions.

Chemoselective Synthesis of O-Substituted Hydroxylamines

The chemoselective synthesis of O-substituted hydroxylamines often involves the O-alkylation of a protected hydroxylamine (B1172632) equivalent, followed by deprotection. A common and effective strategy is the direct preparation from corresponding alcohols. organic-chemistry.org This avoids the need for preliminary conversion of the alcohol to a halide.

One robust method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonate (B1217627) of the desired alcohol, in this case, cyclobutanol. The resulting O-cyclobutyl N-Boc-hydroxamate is then deprotected under acidic conditions to yield the target O-cyclobutyl-hydroxylamine as its hydrochloride salt. organic-chemistry.org Another widely used method is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide, followed by hydrazinolysis to release the free O-alkylhydroxylamine. nih.gov This two-step, one-pot process is efficient for a variety of alcohols. nih.gov

Table 1: Comparison of Synthetic Routes to O-Alkylhydroxylamines

| Method | Starting Materials | Key Reagents | Advantages |

| Alkylation of N-Hydroxycarbamate | Alcohol, tert-butyl N-hydroxycarbamate | Mesyl chloride, DBU, HCl | Direct from alcohols, avoids harsh reagents. organic-chemistry.org |

| Mitsunobu Reaction | Alcohol, N-Hydroxyphthalimide | DIAD, PPh₃, Hydrazine (B178648) | One-pot potential, good yields for diverse alcohols. nih.gov |

A scalable synthesis for O-cyclopropyl hydroxylamines, which serves as a model for other cycloalkyl analogues, has also been developed. This route involves the cyclopropanation of an olefin precursor, demonstrating a novel approach to installing the cycloalkyl moiety. nih.gov

Biocatalytic Approaches in O-Hydroxylamine Synthesis

Biocatalysis is an emerging field in organic synthesis, offering highly selective and environmentally friendly alternatives to traditional chemical methods. While specific biocatalytic routes for the synthesis of O-cyclobutyl-hydroxylamine hydrochloride are not yet extensively reported, the use of oxygenating biocatalysts for hydroxyl functionalization is a promising area of research. Enzymes such as oxygenases and peroxygenases can catalyze the oxidation of C-H bonds to introduce hydroxyl groups, which could then be further functionalized.

For instance, Fe/αKG dependent hydroxylases have been utilized in the total synthesis of complex natural products by catalyzing selective hydroxylations. The application of such enzymes to introduce a hydroxyl group onto a cyclobutane (B1203170) ring, which could then be converted to the corresponding O-substituted hydroxylamine, represents a potential future strategy.

Ultrasound-Assisted Synthesis Protocols

The use of ultrasound in organic synthesis, known as sonochemistry, can lead to significant rate enhancements, higher yields, and milder reaction conditions. nih.govnih.govrsc.orguniv.kiev.ua Ultrasound has been successfully applied to accelerate the synthesis of various nitrogen-containing compounds, including oximes and isoxazolines. nih.govnih.gov

Specifically, ultrasound irradiation has been shown to efficiently promote the synthesis of isoxazolines in a one-pot, three-component reaction involving an aldehyde, hydroxylamine hydrochloride, and an alkene. nih.gov The ultrasound facilitates the in situ generation of nitrile oxides from the aldehyde and hydroxylamine. This methodology highlights the potential of ultrasound to assist in reactions involving hydroxylamine derivatives, suggesting its applicability in the synthesis or subsequent reactions of O-cyclobutyl-hydroxylamine. The conversion of various carbonyl compounds into their corresponding oximes is also effectively achieved under ultrasonic irradiation in the presence of hydroxylamine hydrochloride. researchgate.net

Precursor Chemistry and Functional Group Interconversions

This compound and its analogues are valuable precursors for a variety of functional groups. Their reactivity is centered around the nucleophilic nitrogen atom and its ability to react with electrophiles, most notably carbonyl compounds and acylating agents.

Generation of Oximes from Carbonyl Compounds via Hydroxylamine Derivatives

A cornerstone reaction of hydroxylamines and their O-substituted derivatives is the condensation with aldehydes and ketones to form oximes. arpgweb.comwikipedia.org This reaction is a reliable method for the characterization and purification of carbonyl compounds. This compound reacts with aldehydes and ketones, typically in a weakly acidic or basic medium, to yield the corresponding O-cyclobutyl oximes. nih.govarpgweb.com

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. wikipedia.org The use of hydroxylamine hydrochloride often requires the addition of a base to liberate the free hydroxylamine. nih.gov Solvent-free methods using grinding techniques have also been developed as a green alternative for oxime synthesis. nih.gov

Table 2: Oximation of Carbonyl Compounds

| Carbonyl Compound | Reagent | Conditions | Product |

| Cyclobutanone | Hydroxylamine hydrochloride, KOH | Mild conditions | Cyclobutanone oxime arpgweb.com |

| Benzaldehyde | Hydroxylamine hydrochloride, Bi₂O₃ | Grinding, solvent-free | Benzaldoxime nih.gov |

| p-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Na₂SO₄ | Ethanol, sonication | p-Chlorobenzaldoxime nih.gov |

Amidation Reactions involving O-Substituted Hydroxylamines

O-substituted hydroxylamines are also implicated in amidation reactions, serving either as precursors to aminating agents or as catalysts. While the direct use of O-cyclobutyl-hydroxylamine as a nucleophile in amidation is less common than its reaction with carbonyls, related derivatives play a significant role in C-N bond formation.

For example, hydroxylamine hydrochloride has been demonstrated to be an effective catalyst for the N-formylation of amines using formic acid. isca.meresearchgate.net This highlights the ability of hydroxylamine derivatives to facilitate amidation reactions under mild, environmentally benign conditions. Furthermore, amidoalkylation reactions involving hydroxamic acids, which can be derived from hydroxylamines, are known. These reactions proceed through highly reactive N-acyliminium species. ucl.ac.uk The development of new synthetic routes to both natural and novel cyclic hydroxamic acids is of primary importance due to their potential biological applications. ucl.ac.uk

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group is characterized by the presence of two adjacent heteroatoms, each bearing at least one lone pair of electrons. This arrangement gives rise to the "alpha effect," wherein the nucleophilicity of the nitrogen atom is enhanced beyond what would be predicted based on its basicity alone. nih.gov Consequently, O-alkyl hydroxylamines are powerful nucleophiles that readily engage with a wide array of electrophilic species.

O-Cyclobutyl-hydroxylamine, like other hydroxylamine derivatives, can act as an ambident nucleophile, with potential for attack through either the nitrogen or the oxygen atom. However, in most reactions, the nitrogen atom serves as the primary site of nucleophilic attack due to its greater inherent nucleophilicity. quora.com

The primary pathway involves the attack of the nitrogen lone pair on electrophilic carbon centers. A classic example is the reaction with aldehydes and ketones to form oximes. wikipedia.org This addition-elimination reaction begins with the nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. quora.com The reaction is typically catalyzed by acid. wikipedia.org

Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for C–N bond formation using hydroxylamine derivatives. vivekanandcollege.ac.in In these processes, the hydroxylamine can act as an electrophilic aminating reagent after activation. For instance, copper-catalyzed hydroamination of alkenes utilizes hydroxylamine esters to install an amino group across a double bond. vivekanandcollege.ac.in The mechanism often involves the formation of a key alkyl copper intermediate followed by electrophilic amination. vivekanandcollege.ac.in

The table below summarizes common nucleophilic reactions involving the hydroxylamine moiety.

| Electrophilic Center | Reagent Type | Product Type |

| Carbonyl Carbon | Aldehyde, Ketone | Oxime |

| Acyl Carbon | Acyl Chloride, Ester | Hydroxamic Acid Derivative |

| Alkyl Carbon | Alkyl Halide | N-Alkylated Hydroxylamine |

| Activated Alkene | Michael Acceptor | β-Amino Carbonyl Compound |

Although nitrogen is the more common site of attack, the oxygen atom of the hydroxylamine moiety can also act as a nucleophile under specific conditions. This behavior is particularly evident in reactions where the nitrogen's reactivity is sterically hindered or electronically diminished. For instance, studies on benzothiazole-2-sulfonamides have shown that hydroxylamine can act as an oxygen nucleophile, leading to the substitution of a sulfonamide group. nih.gov Oxygen-18 labeling experiments confirmed that the oxygen atom incorporated into the product originated from the hydroxylamine. nih.gov

Reduction Mechanisms Involving O-Cyclobutyl-hydroxylamine Hydrochloride and Related Compounds

Hydroxylamine and its salts, including this compound, are well-established reducing agents in a multitude of inorganic and organic reactions. wikipedia.orgscholarsresearchlibrary.com Their reducing power stems from the nitrogen atom's ability to exist in multiple oxidation states, ranging from -1 in hydroxylamine to higher states in products like dinitrogen (N₂), nitrous oxide (N₂O), or nitrite (B80452) (NO₂⁻). The hydrochloride salt is often used in acidic media, where the hydroxylammonium ion ([NH₃OH]⁺) is the predominant species.

The reduction of substrates by hydroxylamines typically proceeds through complex, multi-step mechanisms involving electron transfer processes. The specific pathway is highly dependent on the substrate, pH, and reaction conditions. For example, the reduction of monochloramine by hydroxylamine proceeds via two different mechanisms depending on whether the hydroxylamine is protonated or unprotonated. researchgate.net

In many redox reactions, the initial step is a single-electron transfer (SET) from the hydroxylamine to the oxidizing agent, generating a hydroxylamine radical cation. This intermediate can then undergo further reactions, such as deprotonation or reaction with another substrate molecule. The oxidation of hydroxylamine can generate various nitrogen-containing species. For instance, the reaction between hydroxylamine and chlorine in strong acid involves the formation of nitrous acid (HONO), which is then further reduced by excess hydroxylamine to nitrous oxide (N₂O). researchgate.net

The efficiency of these redox processes is governed by the redox potentials of the reacting species. Electrostatic interactions within enzyme active sites, such as in hydroxylamine oxidoreductase, can significantly control the flow of electrons between cofactors, demonstrating the sophisticated control of electron transfer in biological systems involving hydroxylamine oxidation. nih.gov The kinetics of reduction can be precisely measured; for example, the reduction of Np(V) to Np(IV) by hydroxylamine hydrochloride was found to follow pseudo-first-order kinetics. nih.gov

The following table presents a selection of formal redox potentials for reactions involving hydroxylamine, illustrating its capacity as a reducing agent.

| Reaction | Formal Potential (V) vs. NHE |

| N₂ + 2H₂O + 2H⁺ + 2e⁻ ⇌ 2NH₃OH⁺ | -1.87 |

| N₂O + H₂O + 4H⁺ + 4e⁻ ⇌ 2NH₃OH⁺ | -0.05 |

| 2NO₂⁻ + 4H⁺ + 4e⁻ ⇌ H₂N₂O₂ + 2H₂O | +0.84 |

| 2NH₃OH⁺ ⇌ H₂N₂O₂ + 4H⁺ + 2e⁻ | -1.42 |

Data sourced from a compendium of hydroxylamine redox reactions. researchgate.net

Intramolecular Rearrangements and Cascade Reactions

O-Alkyl hydroxylamines are valuable precursors for various intramolecular rearrangements, particularly sigmatropic rearrangements. These reactions are powerful tools in synthetic chemistry for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high stereocontrol. psu.edu The presence of the weak N-O bond is a key feature that facilitates these transformations. rsc.org

While the query specified researchgate.netresearchgate.net-sigmatropic rearrangements, the most prevalent and well-documented sigmatropic rearrangements in O-Alkyl hydroxylamine systems are of the nih.govnih.gov and organic-chemistry.orgnih.gov class. rsc.orglibretexts.org These reactions proceed through concerted, pericyclic transition states and are governed by orbital symmetry rules. imperial.ac.uk

The nih.govnih.gov-sigmatropic rearrangement is exemplified by the Claisen and Cope rearrangements. imperial.ac.uk In the context of hydroxylamines, analogous transformations can occur. For example, N-arylated O-vinyl hydroxylamines readily undergo nih.govnih.gov-sigmatropic rearrangements to form C-N and C-O bonds. rsc.org A notable application involves O-cyclopropyl hydroxylamines, which serve as precursors for a homologous nih.govnih.gov-sigmatropic rearrangement. rsc.orgresearchgate.net Under basic conditions, N-arylated O-cyclopropyl hydroxamates can initiate a cascade reaction involving a nih.govnih.gov-rearrangement, cyclization, and rearomatization to produce substituted tetrahydroquinolines. rsc.orgresearchgate.net This process leverages the inherent reactivity of the cleavable N-O bond and the strain energy of the cyclopropane (B1198618) ring. rsc.org

Another important class is the organic-chemistry.orgnih.gov-sigmatropic rearrangement. For instance, N-benzyl-O-allylhydroxylamine, when treated with a strong base like n-BuLi, undergoes a novel organic-chemistry.orgnih.gov-rearrangement to yield N-allyl-N-benzylhydroxylamine, analogous to the organic-chemistry.orgnih.gov-Wittig rearrangement. psu.edu This transformation is synthetically useful as the product can be subsequently reduced to the corresponding allylamine. psu.edu

The table below compares the key features of these sigmatropic rearrangements in hydroxylamine systems.

| Rearrangement Type | Substrate Class | Key Transformation | Driving Force |

| nih.govnih.gov-Sigmatropic | N-Aryl O-Vinyl/Cyclopropyl (B3062369) Hydroxylamine | Migration of a C-C bond across the N-O bond | Formation of stable aromatic systems, relief of ring strain |

| organic-chemistry.orgnih.gov-Sigmatropic | N-Allyl O-Alkyl Hydroxylamine (anion) | Migration of an alkyl group from O to N | Formation of a more stable C-N bond |

Cyclization and Heterocycle Formation Mechanisms

This compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles. While direct studies on the cyclization mechanisms of this compound are not extensively detailed, the reactivity can be inferred from analogous compounds such as O-cyclopropyl hydroxylamines. nih.govrsc.org The primary mechanism involved in the formation of N-heterocycles from these O-cycloalkyl hydroxylamines is a di-heteroatom isca.meisca.me-sigmatropic rearrangement. nih.govrsc.org

This rearrangement is a valuable transformation for constructing both carbocycles and heterocycles due to its efficiency and atom economy. rsc.org For the synthesis of nitrogen-containing heterocycles, isca.meisca.me-rearrangements that involve the cleavage of the weak N-O bond are of particular interest. nih.govrsc.org The reaction cascade is typically initiated by the N-arylation of the O-cycloalkyl hydroxylamine. The resulting N-arylated intermediate can then undergo a one-pot isca.meisca.me-sigmatropic rearrangement, followed by cyclization and rearomatization under base-mediated conditions. nih.govrsc.org This sequence of reactions can lead to the formation of structurally diverse substituted heterocycles, such as tetrahydroquinolines. nih.govrsc.org

The reactivity of O-cycloalkyl hydroxylamines in these transformations is attributed to the presence of a readily cleavable N-O bond and the strained cycloalkyl ring. nih.gov The cyclobutyl group, in this context, can be considered a homoenolate equivalent. When a π-system, such as an aryl or vinyl group, is attached to the nitrogen atom, the molecule is primed to undergo the homologous isca.meisca.me-sigmatropic rearrangement. nih.gov

The general mechanism can be compared to other well-known N-heterocycle forming reactions like the Bartoli indole (B1671886) synthesis, which also involves a isca.meisca.me-rearrangement of an in situ-generated N-aryl-O-vinylhydroxylamine intermediate through N-O bond cleavage. nih.govrsc.org Similarly, the acid-catalyzed isca.meisca.me-rearrangement of aryloxime ethers to form benzofurans provides a precedent for heterocycle formation involving N-O bond cleavage. nih.govrsc.org

In a typical reaction sequence for heterocycle formation, the this compound would first be N-arylated. The resulting N-aryl-O-cyclobutyl-hydroxylamine, upon treatment with a base, would undergo the isca.meisca.me-sigmatropic rearrangement. This rearrangement leads to an intermediate which then cyclizes and subsequently rearomatizes to yield the final heterocyclic product. The specific nature of the substituent on the nitrogen atom can be varied to afford a variety of different heterocyclic structures. nih.gov

Catalytic Roles and Mechanisms of Action

While specific catalytic applications of this compound are not widely documented, the catalytic activity of the parent compound, hydroxylamine hydrochloride, provides insight into potential roles. Hydroxylamine hydrochloride has been identified as an efficient catalyst in certain organic transformations, such as the N-formylation of amines. isca.me

In the N-formylation of amines, hydroxylamine hydrochloride acts as a catalyst under neat conditions at room temperature, offering an environmentally benign and economical method for the synthesis of formamides. isca.me The proposed mechanism suggests that hydroxylamine hydrochloride enhances the rate of the reaction, allowing it to proceed under mild conditions and with a reduced requirement for formic acid. isca.me Formamides themselves are important intermediates and are used as catalysts in processes like the allylation and hydrosilylation of carbonyl compounds. isca.me

The catalytic efficiency of hydroxylamine hydrochloride in N-formylation is notable for its performance at room temperature and the high yields of the resulting formamide (B127407) derivatives. isca.me This suggests a potential for O-substituted derivatives like this compound to exhibit similar or modulated catalytic activity in related transformations.

Furthermore, hydroxylamine and its derivatives have been investigated for their role in catalytic systems for the production of hydrogen peroxide. mdpi.com For instance, activated carbon has been shown to be an effective catalyst for the production of H2O2 through the oxidation of hydroxylamine by oxygen. mdpi.com The surface chemistry of the catalyst plays a crucial role in the selectivity and activity of this process. mdpi.com While this example does not directly involve this compound as the catalyst, it highlights the involvement of hydroxylamine compounds in catalytic cycles.

Derivatization Strategies and Advanced Analytical Applications

Development of Derivatization Protocols for Structural Elucidation

Derivatization is a critical step in chemical analysis that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method. O-Cyclobutyl-hydroxylamine hydrochloride is utilized to introduce a cyclobutyl-oxime group, which can significantly improve the analytical characteristics of the target molecules.

Formation of Oxime Derivatives for Chromatographic Analysis

The reaction of this compound with aldehydes and ketones results in the formation of O-cyclobutyl oxime derivatives. wikipedia.org This condensation reaction is a cornerstone of its application, converting polar and often non-volatile carbonyl compounds into more stable and volatile derivatives suitable for chromatographic analysis. researchgate.netresearchgate.net

This derivatization is particularly advantageous for gas chromatography (GC) and liquid chromatography (LC). For GC analysis, the conversion to oxime ethers increases the volatility and thermal stability of analytes like carbohydrates and steroids, preventing their degradation at the high temperatures required for analysis. nih.gov In liquid chromatography, derivatization can improve the retention of highly polar analytes on reverse-phase columns and enhance detectability. semanticscholar.org The reaction leads to the formation of Z and E oxime isomers, which can often be separated using high-performance liquid chromatography (HPLC). nih.gov

| Advantage | Description | Applicable Technique(s) |

|---|---|---|

| Increased Volatility | Reduces the boiling point of polar analytes (e.g., sugars, steroids) by masking polar hydroxyl and carbonyl groups, making them suitable for GC analysis. | Gas Chromatography (GC), GC-MS |

| Enhanced Thermal Stability | Protects the analyte from degradation in the hot GC injector and column, ensuring accurate quantification. | Gas Chromatography (GC), GC-MS |

| Improved Chromatographic Separation | Alters the polarity and size of the analyte, which can improve peak shape and resolution from other components in a complex mixture. acs.org | GC, Liquid Chromatography (LC) |

| Increased Detection Sensitivity | The derivatized compound may have better ionization efficiency in a mass spectrometer or a stronger response in other detectors. acs.org | GC-MS, LC-MS |

Isotopic Labeling Approaches in Derivatization (e.g., H/D-labeling)

A more advanced strategy involves the use of isotopically labeled derivatization reagents for quantitative analysis by mass spectrometry (MS). khanacademy.org In this approach, a "light" version (containing hydrogen, H) and a "heavy" version (containing deuterium, D) of this compound can be synthesized.

The "light" reagent is used to derivatize the analyte in a sample, while the "heavy" reagent is used to derivatize a known quantity of an identical analyte, which serves as an internal standard. The two samples are then mixed and analyzed together by LC-MS or GC-MS. Because the light and heavy derivatives are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference between hydrogen and deuterium. acs.org

This paired derivatization strategy allows for highly accurate and precise quantification, as the ratio of the peak intensities of the light and heavy derivatives directly corresponds to the concentration of the analyte in the original sample. acs.org This method effectively corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ion signal. nih.gov

| Feature | "Light" Derivative (H-labeled) | "Heavy" Derivative (D-labeled) | Analytical Purpose |

|---|---|---|---|

| Isotope | Protium (¹H) | Deuterium (²H or D) | Creates a mass difference for MS detection. |

| Source | Derivatization of the unknown sample. | Derivatization of a known amount of standard. | Serves as an internal standard for quantification. |

| Chromatography | Co-elutes with the heavy derivative. | Co-elutes with the light derivative. | Ensures identical analytical behavior, minimizing error. |

| Mass Spectrometry | Detected at a lower m/z value. | Detected at a higher m/z value. | Allows for simultaneous detection and ratio calculation. |

Application in Analytical Chemistry Methodologies

The primary role of this compound in analytical chemistry is as a derivatization reagent to facilitate the analysis of challenging compounds, particularly those containing carbonyl functional groups. Its applications span various methodologies aimed at improving sensitivity, accuracy, and separation efficiency.

One major application is in the field of metabolomics for the profiling of carbonyl-containing metabolites. researchgate.net Many crucial biological molecules, such as sugars, keto acids, and steroids, are difficult to analyze directly due to their high polarity and poor ionization efficiency. Derivatization with reagents like this compound significantly enhances their detection by LC-MS/MS, with studies showing sensitivity increases of 83 to 1600-fold for monosaccharides. acs.org

Furthermore, this derivatization is used in quality control within the pharmaceutical industry. For instance, it can be used in methods to quantify residual genotoxic impurities, such as hydroxylamine (B1172632), in drug substances. By converting the impurity into a stable oxime derivative, highly sensitive detection at parts-per-million (ppm) levels can be achieved using GC-MS.

| Analytical Methodology | Role of this compound | Example Analytes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Forms volatile and thermally stable oxime derivatives from non-volatile carbonyl compounds. | Monosaccharides, Steroids, Keto Acids |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Improves chromatographic retention and enhances ionization efficiency for sensitive quantification. | Steroid hormones, Aldehydes, Ketones in biological fluids |

| Isotope Dilution Mass Spectrometry | Used in its isotopically labeled (e.g., deuterium) form as an internal standard for precise and accurate quantification. | Metabolites in complex matrices (e.g., plasma, urine) |

| Trace Impurity Analysis | Enables the sensitive detection of trace-level carbonyl or hydroxylamine impurities in pharmaceuticals and other materials. | Hydroxylamine, Formaldehyde |

Role As a Versatile Synthetic Building Block and Intermediate

Construction of N-Heterocyclic Architectures

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. While specific studies on O-Cyclobutyl-hydroxylamine hydrochloride are limited, the reactivity of the hydroxylamine (B1172632) functional group is well-established in the formation of various heterocycles.

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are commonly synthesized through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. In a typical reaction, the hydroxylamine nitrogen attacks one of the carbonyl carbons, followed by cyclization and dehydration to form the aromatic isoxazole (B147169) ring.

A general scheme for isoxazole synthesis is presented below:

Scheme 1: General Synthesis of Isoxazole Derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| 1,3-Diketone | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazole |

| α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride | Isoxazoline (intermediate) -> Isoxazole |

| Chalcone | Hydroxylamine Hydrochloride | 3,5-Diaryl-isoxazole |

1,2,4-Oxadiazoles are another important class of five-membered heterocycles, containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclization of O-acyl amidoximes. These intermediates can be formed from the reaction of an amidoxime (B1450833) with an acylating agent. Alternatively, one-pot syntheses from nitriles, hydroxylamine, and carboxylic acids or aldehydes have been developed.

The general mechanism involves the formation of an amidoxime from a nitrile and hydroxylamine, followed by acylation of the oxime oxygen and subsequent cyclization with elimination of water. The use of this compound in this context would likely lead to the formation of N-cyclobutoxy intermediates, which could then cyclize to form the corresponding 1,2,4-oxadiazole (B8745197) derivatives. However, specific experimental data for this transformation are lacking.

Scheme 2: General Synthesis of 1,2,4-Oxadiazole Derivatives

| Reactants | Key Intermediate | Product |

|---|---|---|

| Nitrile, Hydroxylamine HCl, Carboxylic Acid | O-Acyl Amidoxime | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Amidoxime, Acyl Chloride | O-Acyl Amidoxime | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Nitrile, Aldehyde, Hydroxylamine HCl | 4,5-Dihydro-1,2,4-oxadiazole | 3,5-Disubstituted 1,2,4-Oxadiazole |

Introduction of Oxygenated Functionalities

The O-Cyclobutyl group in this compound has the potential to be transferred to other molecules, thereby introducing an oxygenated functionality. O-Alkyl hydroxylamines can participate in reactions where the N-O bond is cleaved, allowing for the formation of new C-O bonds. While research on O-cyclopropyl hydroxylamines has shown their utility in-sigmatropic rearrangements to form N-heterocycles, analogous studies involving this compound for the introduction of cyclobutoxy groups are not well-documented. Further research is needed to explore the potential of this reagent in oxygenation reactions.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Hydroxylamine and its derivatives can serve as valuable components in MCRs for the synthesis of complex heterocyclic systems.

For instance, hydroxylamine can act as a dinucleophile, reacting with various electrophiles to construct heterocyclic rings. While there is a wealth of information on MCRs utilizing hydroxylamine hydrochloride, there is a notable absence of specific examples in the scientific literature where this compound is employed as a precursor. The steric and electronic properties of the cyclobutyl group could influence the course of such reactions, potentially leading to novel molecular architectures. This represents an open area for synthetic methodology development.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of molecular characteristics. These methods can accurately predict geometries, electronic distributions, and spectroscopic features.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For O-Cyclobutyl-hydroxylamine hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional conformation. The geometry of the molecule is optimized by finding the minimum energy arrangement of its atoms.

Due to the lack of direct computational studies on this compound, the following table presents representative geometrical parameters derived from DFT calculations on analogous molecules like cyclobutane (B1203170) and simple amines and ethers. nih.gov

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (in ring) | ~ 1.56 | |

| C-H (in ring) | ~ 1.10 | |

| C-O | ~ 1.43 | |

| O-N | ~ 1.45 | |

| N-H | ~ 1.02 | |

| **Bond Angles (°) ** | ||

| C-C-C (in ring) | ~ 88 | |

| H-C-H (in ring) | ~ 114 | |

| C-O-N | ~ 109 | |

| O-N-H | ~ 107 | |

| H-N-H | ~ 106 | |

| Dihedral Angles (°) | ||

| C-C-C-C (ring puckering) | ~ 20-35 | |

| C-C-O-N | Variable (depends on conformer) |

Note: These values are illustrative and based on computational data for cyclobutane and related small molecules. The actual values for this compound may vary.

The electronic structure of a molecule governs its reactivity and physical properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, which are the most electron-rich centers. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the molecule. The HOMO-LUMO gap can be computationally estimated, and for small organic molecules of this type, it is typically in the range of 5-8 eV. researchgate.netresearchgate.net

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.0 to -10.0 eV | Energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | ~ -1.0 to 1.0 eV | Energy of the lowest available electron state, related to electron affinity. |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~ 2.0 - 3.5 D | Measure of the molecule's overall polarity. |

Note: These values are estimations based on typical ranges for similar organic molecules and are intended for illustrative purposes.

Computational chemistry can predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For the cyclobutane moiety, the protons typically exhibit a chemical shift around 1.98 ppm. acs.orgnih.gov The specific chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the hydroxylamine group and the protonated amine.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions of key absorption bands. For this compound, characteristic vibrational frequencies would include:

N-H stretching: around 3200-3400 cm⁻¹ from the -NH₂⁺- group.

C-H stretching: just below 3000 cm⁻¹ for the cyclobutyl ring.

N-H bending: around 1600 cm⁻¹.

C-O stretching: in the 1000-1200 cm⁻¹ region.

N-O stretching: typically a weaker band around 900-1000 cm⁻¹. researchgate.net

| Spectroscopic Parameter | Predicted Range | Associated Functional Group |

| ¹H NMR Chemical Shift (ppm) | ||

| Cyclobutyl Protons (CH₂) | 1.8 - 2.2 | |

| Cyclobutyl Proton (CH-O) | 3.5 - 4.0 | |

| Amine Protons (NH₃⁺) | 7.0 - 9.0 (variable) | |

| ¹³C NMR Chemical Shift (ppm) | ||

| Cyclobutyl Carbons (CH₂) | 20 - 30 | |

| Cyclobutyl Carbon (CH-O) | 70 - 80 | |

| **IR Absorption (cm⁻¹) ** | ||

| N-H Stretch | 3200 - 3400 | |

| C-H Stretch | 2850 - 2990 | |

| N-H Bend | 1580 - 1650 | |

| C-O Stretch | 1050 - 1150 | |

| N-O Stretch | 900 - 1000 |

Note: These are predicted ranges based on data from analogous structures and general spectroscopic correlations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

A transition state is a high-energy configuration that a molecule must pass through to transform from reactants to products. Computational methods can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, DFT calculations could be used to map out the entire reaction pathway. For instance, in a reaction where the hydroxylamine acts as a nucleophile, the calculations would model the approach of the nitrogen or oxygen atom to an electrophilic center, the formation of a new bond, and the breaking of any existing bonds. An example of a reaction involving a hydroxylamine derivative is the Cope-type hydroamination, which proceeds through a concerted, five-membered cyclic transition state. nih.gov

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to confirm that a calculated transition state correctly connects the desired reactants and products. protheragen.airowansci.commissouri.edu Starting from the geometry of the transition state, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. q-chem.comscm.com The forward path leads to the products, and the reverse path leads back to the reactants. q-chem.comscm.com

By performing an IRC calculation for a potential reaction of this compound, one could definitively trace the molecular transformations that occur during the reaction. This provides a dynamic picture of the reaction mechanism, showing how bond lengths and angles change as the reaction progresses from reactants, through the transition state, to the final products. missouri.edu This level of detail is crucial for a complete understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FT-IR) for Structural Assignment

No experimental Fourier-transform infrared (FT-IR) spectra for O-Cyclobutyl-hydroxylamine hydrochloride have been found in the reviewed literature. For comparison, the FT-IR spectrum of the parent compound, hydroxylamine (B1172632) hydrochloride, exhibits characteristic bands corresponding to N-H, O-H, and N-O stretching and bending vibrations. It is expected that the spectrum of the O-cyclobutyl derivative would additionally show characteristic peaks for the cyclobutyl ring, including C-H stretching and bending, and C-C ring vibrations. However, without experimental data, a specific assignment of vibrational frequencies is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR Investigations

Detailed experimental ¹H NMR and ¹³C NMR data for this compound are not available in the public domain. A patent (CN1291975C) mentions the use of O-cyclobutyl hydroxylamine hydrochloride in the synthesis of a larger molecule and provides a partial ¹H NMR spectrum for the final product. google.com However, this does not provide the spectrum of the starting material itself.

For related compounds, such as O-cyclopropyl hydroxylamine hydrochloride, detailed NMR data has been published, which could serve as a rough guide for expected chemical shifts. nih.gov For this compound, one would anticipate signals in the ¹H NMR spectrum corresponding to the methine proton and the methylene (B1212753) protons of the cyclobutyl ring, in addition to exchangeable protons on the ammonium (B1175870) group. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the methine and methylene carbons of the cyclobutyl group. Without experimental verification, any specific chemical shift values would be purely speculative.

Mass Spectrometry (MS) in Structural Analysis and Derivatization

No experimental mass spectrometry data for this compound could be located. The PubChem database lists a predicted monoisotopic mass of 87.06841 Da for the free base, O-cyclobutylhydroxylamine. uni.lu Mass spectrometry of the hydrochloride salt would likely show the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI), corresponding to the mass of the free base plus a proton. Fragmentation patterns would be expected to involve the cleavage of the N-O bond and fragmentation of the cyclobutyl ring.

X-ray Crystallography for Solid-State Structure Determination

There is no published information on the single-crystal X-ray diffraction analysis of this compound. Consequently, details about its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the molecule in the solid state are unknown.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

As no crystallographic data is available, a Hirshfeld surface analysis, which is used to investigate intermolecular interactions within a crystal, cannot be performed. Such an analysis would typically reveal the nature and extent of hydrogen bonding and other close contacts that govern the crystal packing.

UV-Vis Spectroscopy in Chemical Analysis

No UV-Vis absorption spectra have been reported for this compound. Simple alkyl-substituted hydroxylamines are not expected to have strong chromophores that absorb in the UV-Vis region. Any significant absorption would likely occur in the far UV range.

Mechanistic Investigations in Chemical Biology in Vitro Studies

Role as a Chemical Scavenger in Model Systems

O-Cyclobutyl-hydroxylamine hydrochloride has been investigated for its capacity to neutralize reactive chemical species in controlled model systems. These studies are crucial for understanding its potential protective effects against cellular damage.

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. An excess of ROS can lead to oxidative stress and cellular damage. The interaction of hydroxylamines with ROS has been a subject of study to determine their antioxidant capabilities. While direct studies on this compound are not extensively detailed in the available literature, the chemical behavior of the hydroxylamine (B1172632) functional group suggests a capacity to interact with and neutralize various ROS. In broader studies of cyclic hydroxylamines, it has been observed that they can be oxidized by several types of ROS. researchgate.net This oxidation is a key part of their scavenging activity. For instance, hydroxylamines can react with and reduce the potency of damaging ROS, although the reaction with hydrogen peroxide may be slow in the absence of a catalyst. researchgate.net

Table 1: Investigated Interactions of Hydroxylamine Analogs with Reactive Oxygen Species

| Reactive Oxygen Species (ROS) | Observed Interaction with Hydroxylamine Analogs | Potential Outcome |

| Superoxide Radical (O₂⁻) | Can either oxidize or reduce the hydroxylamine. google.com | Neutralization of superoxide, formation of hydrogen peroxide. |

| Hydroxyl Radical (•OH) | Expected to react rapidly. | Scavenging of the highly damaging hydroxyl radical. |

| Peroxynitrite (ONOO⁻) | Fast oxidation of the hydroxylamine can occur. researchgate.net | Detoxification of peroxynitrite. |

| Hydrogen Peroxide (H₂O₂) | Slow reaction in the absence of a mediator. researchgate.net | Limited direct scavenging. |

This table is based on the general reactivity of hydroxylamines and may not be fully representative of this compound specifically.

The primary mechanism by which many hydroxylamines exert their antioxidant effect is through radical scavenging. This process typically involves the donation of a hydrogen atom from the hydroxylamine to a free radical, thereby neutralizing the radical and preventing it from causing further damage. This action results in the formation of a more stable aminoxyl radical from the hydroxylamine. researchgate.net The effectiveness of this scavenging activity is influenced by the chemical structure of the hydroxylamine. For some hydroxylamines, the subsequent nitroxide radical can participate in further reactions, potentially contributing to a cyclic scavenging process. google.com

The proposed general mechanism involves the following steps:

Hydrogen Atom Transfer (HAT): The hydroxylamine (R-NHOH) donates a hydrogen atom to a free radical (X•).

R-NHOH + X• → R-NHO• + XH

Formation of a Stable Radical: The resulting aminoxyl radical (R-NHO•) is relatively stable, which limits its reactivity and potential for causing cellular damage.

Studies on related compounds, such as distearyl hydroxylamine, have shown that they are effective at scavenging oxygen-centered radicals. researchgate.net This suggests that the hydroxylamine moiety is key to this activity.

Participation in Nitrogenous Compound Metabolism (Chemical Pathways)

Hydroxylamine itself is an intermediate in biological nitrification, a key process in the nitrogen cycle where ammonia (B1221849) is oxidized to nitrate. wikipedia.org While specific metabolic pathways involving the exogenous administration of this compound are not well-documented in publicly available research, its structural similarity to endogenous hydroxylamines suggests potential interactions with the enzymes and pathways of nitrogen metabolism. It is plausible that it could be recognized by enzymes that process other hydroxylamine compounds, potentially leading to its incorporation into or disruption of these pathways. However, without specific tracer studies or metabolic analyses for this compound, its precise role remains a subject for further investigation.

Mechanistic Studies of Interactions with Biomolecules in Vitro

The interaction of hydroxylamines with various biomolecules has been explored to understand their biological effects. For instance, some cyclic hydroxylamines can be oxidized to their corresponding nitroxides by mitochondrial cytochrome c oxidase. google.com This interaction suggests that mitochondria may play a role in the metabolism and activity of these compounds. The ability of hydroxylamines to be oxidized and reduced within a cellular context points to a potential for redox cycling, which could influence cellular signaling and metabolic pathways. google.com The specific interactions of this compound with biomolecules such as proteins, enzymes, and nucleic acids have not been extensively characterized in the available scientific literature. Further research is needed to elucidate the precise molecular targets and mechanistic details of its interactions within a biological system.

The Cyclobutyl Moiety As a Structural Scaffold in Chemical Research

Influence of the Cyclobutyl Group on Reactivity and Selectivity

The structural features of the cyclobutyl group directly influence the reactivity and selectivity of the attached hydroxylamine (B1172632) moiety. This influence can be categorized into steric, conformational, and electronic effects.

Steric Hindrance : The puckered, three-dimensional nature of the cyclobutyl ring provides more steric bulk than a smaller methyl or cyclopropyl (B3062369) group. In reactions such as oxime formation, the steric hindrance presented by the O-substituent can affect the rate of reaction and the stereoselectivity of the resulting C=N double bond. nih.gov For instance, the approach of a carbonyl compound to the nitrogen of O-cyclobutyl-hydroxylamine is sterically influenced by the orientation of the cyclobutyl ring, which can lead to a preference for the formation of one geometric isomer (E or Z) of the oxime over the other. nih.gov

Conformational Restriction : By replacing a flexible alkyl chain (e.g., an n-butyl group) with a cyclobutyl ring, the number of accessible conformations is significantly reduced. nih.gov This "pre-organization" can be a powerful tool in synthesis and medicinal chemistry. By locking the hydroxylamine functionality into a more defined region of space, it can enhance selectivity in reactions or improve binding affinity to a biological target by reducing the entropic penalty of binding. nih.gov

Electronic Effects : The C-C bonds within the cyclobutane (B1203170) ring possess a higher degree of p-character compared to those in acyclic alkanes due to the angle strain. nih.gov This subtle electronic effect can be transmitted to the attached oxygen atom, potentially modulating the nucleophilicity of the hydroxylamine nitrogen. While often a secondary effect compared to steric and conformational factors, it can play a role in fine-tuning the reactivity of the molecule.

| Influencing Factor | Description | Consequence for Reactivity & Selectivity |

|---|---|---|

| Steric Hindrance | The spatial bulk of the non-planar cyclobutyl ring. | Affects reaction rates and can control stereoselectivity in product formation (e.g., E/Z isomerism in oximes). nih.gov |

| Conformational Restriction | The limited number of low-energy shapes the molecule can adopt. | Reduces flexibility, potentially increasing reaction selectivity and improving binding affinity to targets by lowering entropic cost. nih.gov |

| Electronic Character | Increased p-character of the C-C ring bonds due to angle strain. | Can subtly alter the electron density and nucleophilicity of the attached hydroxylamine group. nih.gov |

| Strain Release | The inherent energy of the four-membered ring can be a driving force in certain reactions. | Enables ring-opening reactions under specific conditions, a synthetic pathway not available to unstrained analogues. beilstein-journals.orgbeilstein-journals.org |

Cyclobutyl-containing Compounds as Chemical Probes and Building Blocks

The unique structural profile of the cyclobutyl ring makes it a valuable component for creating sophisticated chemical tools. O-Cyclobutyl-hydroxylamine hydrochloride is a prime example of a building block used to incorporate this moiety into larger, more complex molecules.

As building blocks in organic synthesis, cyclobutyl-containing compounds are increasingly used to access novel chemical space. nih.gov The replacement of planar aromatic rings or flexible alkyl groups with a cyclobutyl scaffold is a common strategy in medicinal chemistry to improve properties such as metabolic stability and solubility, or to explore new binding interactions. nih.gov The sp³-rich character of the cyclobutyl ring is highly desirable in modern drug discovery, moving away from the predominantly flat structures of earlier pharmaceuticals. researchgate.net For example, functionalized organoboron reagents containing a cyclobutane core provide powerful tools for creating diverse and complex molecules. nih.gov

In the context of chemical probes, the cyclobutyl group can serve as a rigid scaffold to orient pharmacophores in a precise three-dimensional arrangement. This is crucial for designing potent and selective inhibitors for biological targets such as enzymes. O-alkyl hydroxylamines, as a class, have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), where the substituent on the oxygen atom explores the enzyme's active site. nih.gov A cyclobutyl group in this position would offer a distinct, conformationally-defined shape that could confer higher potency or selectivity compared to more flexible analogues. This makes compounds derived from this compound valuable for probing biological mechanisms and for the development of new therapeutic agents. nih.govontosight.ai

| Application | Role of the Cyclobutyl Moiety | Example Area |

|---|---|---|

| Medicinal Chemistry Building Block | Provides a 3D, sp³-rich scaffold; acts as a bioisostere for other groups (e.g., phenyl rings). nih.gov | Design of kinase inhibitors, antiviral agents, and central nervous system drugs. nih.gov |

| Chemical Probe Development | Acts as a rigid scaffold to control the orientation of functional groups for selective target binding. | Development of selective enzyme inhibitors. nih.gov |

| Intermediate in Complex Synthesis | The strained ring can be used in strain-release reactions to access more complex molecular architectures. goettingen-research-online.de | Synthesis of functionalized aliphatic nitriles and other open-chain compounds. beilstein-journals.orgbeilstein-journals.org |

| Diversification of Molecular Libraries | Introduction of the cyclobutyl group provides access to novel and structurally diverse compounds. | Combinatorial chemistry and high-throughput screening. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.